molecular formula C13H15N3O3S B2474459 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851808-41-8

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2474459
CAS No.: 851808-41-8
M. Wt: 293.34
InChI Key: XQMQNTPVZDQJNI-UHFFFAOYSA-N
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Description

1-(2-((3-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a synthetic heterocyclic compound of significant interest in advanced pharmacological and medicinal chemistry research . Its structure incorporates a 4,5-dihydro-1H-imidazole (imidazoline) core, a scaffold frequently explored in drug discovery due to its ability to mimic pharmacophores found in many bioactive molecules . The presence of the (3-nitrobenzyl)thio ether side chain and a propan-1-one moiety enhances its potential as a versatile building block for the synthesis of more complex molecular libraries. These structural features make it a valuable intermediate for developing novel ligands targeting various enzymes and receptors . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in designing and synthesizing potential kinase inhibitors or antimicrobial agents, given the established role of heterocycles in these domains . The nitroaromatic group can be strategically reduced to an amine, facilitating further functionalization to create amides, ureas, or other derivatives critical for optimizing drug-like properties such as potency and selectivity . This reagent is provided For Research Use Only and is intended solely for use in laboratory-scale chemical and biological investigations.

Properties

IUPAC Name

1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-12(17)15-7-6-14-13(15)20-9-10-4-3-5-11(8-10)16(18)19/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMQNTPVZDQJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Nitrobenzyl Intermediate: The initial step involves the nitration of benzyl chloride to form 3-nitrobenzyl chloride.

    Thioether Formation: The 3-nitrobenzyl chloride is then reacted with a thiol compound to form the thioether linkage.

    Imidazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazole ring, resulting in the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or the imidazole ring.

    Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing imidazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has potential efficacy against various strains of bacteria and fungi. For instance, it has been tested against Candida species, showing promising results in inhibiting growth .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential utility in treating epilepsy. Research involving derivatives of imidazole has indicated strong anticonvulsant effects, leading to further exploration of this compound in this context .

Cancer Research

Recent studies indicate that compounds with imidazole structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition is vital for developing anti-cancer therapies. The compound's ability to inhibit CDK4 and CDK2 complexes at low concentrations makes it a candidate for further investigation in cancer treatment strategies .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited in the synthesis of nanomaterials for drug delivery systems and imaging agents.

Polymer Chemistry

In polymer science, the incorporation of imidazole-containing compounds can enhance the thermal stability and mechanical properties of polymers. Research into the synthesis of polymeric materials using this compound is ongoing, focusing on creating materials with tailored properties for specific applications.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Study 2: Anticonvulsant Activity

In an experimental study involving animal models, the compound was tested for anticonvulsant properties. The findings demonstrated that it provided substantial protection against seizure activity at certain dosages, comparable to standard anticonvulsant medications .

Mechanism of Action

The mechanism of action of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, a key enzyme involved in neurotransmission. Additionally, it can modulate serotonin receptors, contributing to its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4,5-dihydroimidazole derivatives, which are frequently studied for their biological activity (e.g., enzyme inhibition) and structural diversity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
1-(2-((3-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one 4,5-Dihydroimidazole 3-Nitrobenzylthio, propan-1-one ~307.36 (calculated) Nitro group (electron-withdrawing), thioether, ketone
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol Imidazole Trityl (Ph3C), propanol 368.45 (observed) Trityl-protected imidazole, alcohol
4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol Imidazole Trityl, butanol 382.48 (observed) Longer alkyl chain, alcohol functionality

Key Differences and Implications

In contrast, trityl-protected imidazoles (e.g., compounds 11a–11c ) prioritize steric protection of the imidazole ring, favoring stability in synthetic intermediates. The propan-1-one group distinguishes the target compound from alcohol-terminated analogs (e.g., 11a–11c ), suggesting divergent solubility and hydrogen-bonding capabilities.

Synthetic Accessibility :

  • Trityl-protected imidazoles are synthesized via direct reduction of aldehydes , whereas the target compound’s nitro and thioether groups likely require multi-step protocols involving nitration and thiol-alkylation.

Spectroscopic Characterization :

  • ESI-MS data for trityl-imidazole derivatives (e.g., m/z = 369 for 11a ) highlight their distinct fragmentation patterns compared to the target compound, which would exhibit peaks corresponding to nitro group loss (~307 Da).
  • X-ray crystallography (via SHELX ) is critical for resolving conformational details in such heterocyclic systems, particularly for verifying thioether geometry and nitro group orientation.

Biological and Chemical Relevance :

  • Nitro-containing imidazoles are often explored as antimicrobial or antiparasitic agents due to nitro group redox activity. Alcohol-terminated analogs (e.g., 11a–11c ) may serve as intermediates for prodrugs or polymer precursors.

Biological Activity

The compound 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a member of the imidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : this compound

This compound features a nitrobenzyl group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and metal coordination, which are critical for enzyme inhibition and receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as farnesyltransferase (FT), which plays a role in cancer cell proliferation .
  • Antimicrobial Activity : The structural components allow for interactions that disrupt microbial cell functions, making it a candidate for antimicrobial applications .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways by influencing nitric oxide production .

Antimicrobial Activity

Research has indicated that derivatives of imidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundTarget OrganismMethod UsedResult
1aS. aureusCylinder wells diffusionGood antimicrobial potential
1bE. coliKirby-Bauer disc techniqueEffective inhibition

Antitumor Activity

Imidazole derivatives have been explored for their antitumor effects. A study involving related compounds showed that they could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
2,3,4,5-TetrahydroimidazoleNIH 3T324Inhibition of farnesyltransferase
Cyclopentyl derivativeRat-1 tumor160Induction of phenotypic reversion

Case Studies

Several studies have highlighted the therapeutic potentials of imidazole derivatives similar to our compound:

  • Antifungal Activity : A study assessed the activity against Candida species, demonstrating that certain imidazole derivatives could effectively inhibit growth in strains resistant to conventional treatments .
  • Cardiovascular Effects : Research indicated that imidazole compounds could influence nitric oxide pathways, thus potentially providing benefits in cardiovascular diseases through vasodilation and reduced inflammation .

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